molecular formula C11H15BrClNO2 B13555857 Methyl2-amino-3-(4-bromophenyl)-2-methylpropanoatehydrochloride CAS No. 2825011-66-1

Methyl2-amino-3-(4-bromophenyl)-2-methylpropanoatehydrochloride

Cat. No.: B13555857
CAS No.: 2825011-66-1
M. Wt: 308.60 g/mol
InChI Key: LLXPRZUIRZKJSV-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(4-bromophenyl)-2-methylpropanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a bromophenyl group attached to the alpha carbon of the amino acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(4-bromophenyl)-2-methylpropanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and methyl acetoacetate.

    Formation of Intermediate: The initial step involves the condensation of 4-bromobenzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate compound.

    Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(4-bromophenyl)-2-methylpropanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Phenyl derivatives.

    Substitution: Compounds with various functional groups replacing the bromine atom.

Scientific Research Applications

Methyl 2-amino-3-(4-bromophenyl)-2-methylpropanoate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(4-bromophenyl)-2-methylpropanoate hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The amino acid structure allows it to be incorporated into biological systems, where it can exert its effects through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-3-phenylpropanoate hydrochloride: Lacks the bromine atom, resulting in different chemical reactivity.

    Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride: Contains a chlorine atom instead of bromine, leading to variations in biological activity.

Uniqueness

Methyl 2-amino-3-(4-bromophenyl)-2-methylpropanoate hydrochloride is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

2825011-66-1

Molecular Formula

C11H15BrClNO2

Molecular Weight

308.60 g/mol

IUPAC Name

methyl 2-amino-3-(4-bromophenyl)-2-methylpropanoate;hydrochloride

InChI

InChI=1S/C11H14BrNO2.ClH/c1-11(13,10(14)15-2)7-8-3-5-9(12)6-4-8;/h3-6H,7,13H2,1-2H3;1H

InChI Key

LLXPRZUIRZKJSV-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)Br)(C(=O)OC)N.Cl

Origin of Product

United States

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